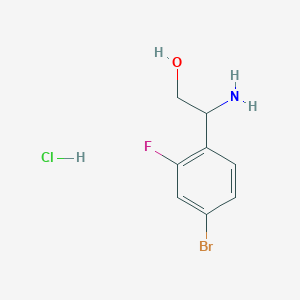![molecular formula C14H13N5O3 B13464276 3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, also known as lenalidomide, is a dicarboximide compound. It consists of a 1-oxoisoindoline structure bearing an azidomethyl substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. This compound is known for its immunomodulatory, anti-angiogenic, and antineoplastic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction is carried out under specific conditions to yield the desired product . The process includes several steps such as bromination, cyclization, and reduction .
Industrial Production Methods
Industrial production of lenalidomide has been optimized to be scalable and environmentally friendly. One method involves the reduction of the nitro group using iron powder and ammonium chloride, which avoids the use of platinum group metals . The bromination step is performed in a chlorine-free solvent, methyl acetate, to minimize hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The azidomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Reagents such as sodium azide can be used for substitution reactions.
Major Products Formed
The major product formed from these reactions is lenalidomide itself, which is used in various therapeutic applications .
Aplicaciones Científicas De Investigación
Lenalidomide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dicarboximides and their reactivity.
Biology: Lenalidomide is studied for its effects on cellular processes and immune modulation.
Medicine: It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other cancers.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by stimulating T-cells and natural killer cells.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment.
Antineoplastic Activity: Lenalidomide induces apoptosis in cancer cells and inhibits their proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: An older analog with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another analog with enhanced potency and similar applications.
Uniqueness
Lenalidomide is unique due to its balanced profile of efficacy and safety. It has fewer adverse effects compared to thalidomide and is more potent in its therapeutic actions .
Propiedades
Fórmula molecular |
C14H13N5O3 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
3-[7-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N5O3/c15-18-16-6-8-2-1-3-9-10(8)7-19(14(9)22)11-4-5-12(20)17-13(11)21/h1-3,11H,4-7H2,(H,17,20,21) |
Clave InChI |
XKJIZDSRGUFDIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
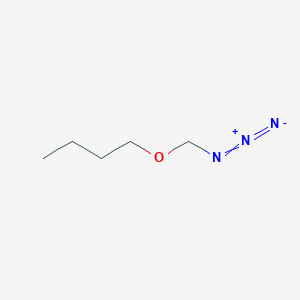
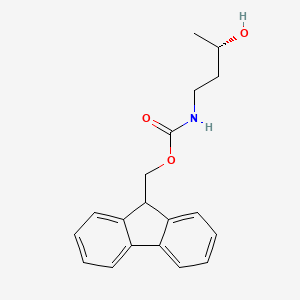

![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
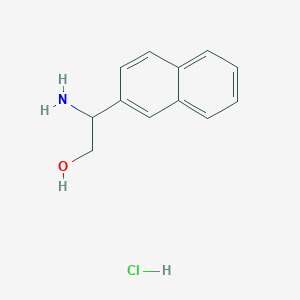
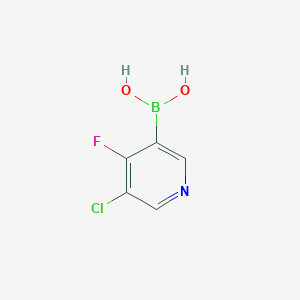
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
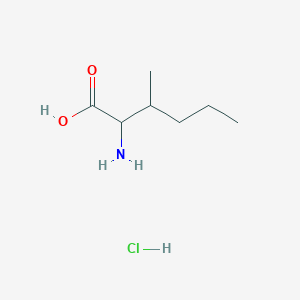
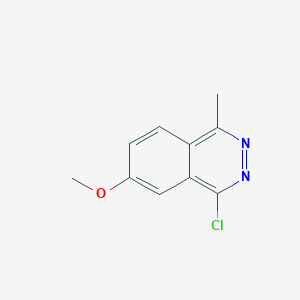
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
